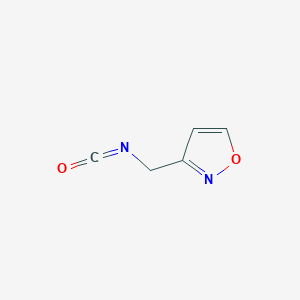

3-(Isocyanatomethyl)-1,2-oxazole

Description

3-(Isocyanatomethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring (one oxygen and one nitrogen atom) with an isocyanate (-N=C=O) functional group attached via a methylene (-CH2-) bridge at the 3-position of the ring. This compound is structurally distinct due to the reactive isocyanate moiety, which confers electrophilic reactivity, making it valuable in synthetic chemistry for forming urethane linkages or serving as a precursor in drug discovery .

Propriétés

Formule moléculaire |

C5H4N2O2 |

|---|---|

Poids moléculaire |

124.10 g/mol |

Nom IUPAC |

3-(isocyanatomethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H4N2O2/c8-4-6-3-5-1-2-9-7-5/h1-2H,3H2 |

Clé InChI |

JZIBPATUFXGOTG-UHFFFAOYSA-N |

SMILES canonique |

C1=CON=C1CN=C=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(Isocyanatométhyl)-1,2-oxazole implique généralement la réaction d'un dérivé d'oxazole approprié avec un réactif qui introduit le groupe isocyanate. Une méthode courante est la réaction du 3-(chlorométhyl)-1,2-oxazole avec du cyanate de sodium dans des conditions appropriées pour obtenir le produit souhaité. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou l'acétonitrile, et la température est maintenue à un niveau modéré pour assurer que la réaction se déroule efficacement.

Méthodes de production industrielle

Dans un environnement industriel, la production de 3-(Isocyanatométhyl)-1,2-oxazole peut impliquer des procédés en flux continu pour améliorer le rendement et l'efficacité. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore la capacité de synthèse. De plus, des techniques de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le composé à une grande pureté.

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

Le 3-(Isocyanatométhyl)-1,2-oxazole a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes. Sa réactivité le rend précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie : Étudié pour son activité biologique potentielle. Le cycle oxazole est un motif courant dans de nombreux composés biologiquement actifs, et le groupe isocyanate peut être utilisé pour modifier les biomolécules.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments. La capacité du composé à former des conjugués stables avec les protéines et autres biomolécules en fait un candidat pour les systèmes de délivrance ciblée de médicaments.

Industrie : Utilisé dans la production de polymères et de revêtements. La réactivité du groupe isocyanate lui permet de former des liaisons fortes avec divers substrats, améliorant les propriétés du produit final.

5. Mécanisme d'action

Le mécanisme d'action du 3-(Isocyanatométhyl)-1,2-oxazole implique sa réactivité envers les nucléophiles. Le groupe isocyanate peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, les enzymes et autres biomolécules, modifiant potentiellement leur fonction. Cette réactivité peut être exploitée dans le développement de médicaments pour cibler des protéines ou des voies spécifiques. Le cycle oxazole contribue à la stabilité du composé et peut interagir avec les cibles biologiques par le biais d'interactions d'empilement π-π ou de liaisons hydrogène.

Applications De Recherche Scientifique

3-(Isocyanatomethyl)-1,2-oxazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity. The oxazole ring is a common motif in many biologically active compounds, and the isocyanate group can be used to modify biomolecules.

Medicine: Explored for its potential use in drug development. The compound’s ability to form stable conjugates with proteins and other biomolecules makes it a candidate for targeted drug delivery systems.

Industry: Utilized in the production of polymers and coatings. The reactivity of the isocyanate group allows it to form strong bonds with various substrates, enhancing the properties of the final product.

Mécanisme D'action

The mechanism of action of 3-(Isocyanatomethyl)-1,2-oxazole involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. This reactivity can be harnessed in drug development to target specific proteins or pathways. The oxazole ring contributes to the compound’s stability and may interact with biological targets through π-π stacking or hydrogen bonding interactions.

Comparaison Avec Des Composés Similaires

Structural Analogs

3-(Isothiocyanatomethyl)-1,2-oxazole

- Key Difference : Replaces the isocyanate (-N=C=O) group with a thiocyanate (-N=C=S) moiety.

- Reactivity : Thiocyanate groups are less electrophilic than isocyanates, leading to slower reaction kinetics with nucleophiles like amines or alcohols. This impacts applications in polymer chemistry or drug conjugation .

- Stability : Thiocyanates are more hydrolytically stable compared to isocyanates, which readily react with water to form urea derivatives .

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

- Substitution Pattern : The isocyanate group is at the 5-position instead of the 3-position.

- Electronic Effects: Positional isomerism alters electron density distribution.

Heterocyclic Systems

1,3,4-Oxadiazoles

- Structural Difference : Contains two nitrogen atoms in a five-membered ring, compared to one nitrogen and one oxygen in 1,2-oxazole.

- Applications : 1,3,4-Oxadiazoles are widely used in drug design due to metabolic stability and hydrogen-bonding capacity. For example, 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole (CAS 852180-69-9) is a bioactive scaffold in kinase inhibitors .

- Reactivity : Less electrophilic than 1,2-oxazoles due to aromatic stabilization, making them less reactive toward nucleophiles .

Isoxazole Derivatives (1,2-Oxazoles)

- Functionalization: Amino-functionalized isoxazoles (e.g., AMPA receptor agonists) demonstrate the importance of substituent diversity in modulating biological activity .

Substituent Effects

- Electron-Withdrawing Groups (e.g., -CN, -NO2): Increase oxazole ring electrophilicity, enhancing reactivity in cycloadditions .

- Aromatic Substituents (e.g., Phenyl) : Improve π-π stacking interactions, critical for materials science and drug binding .

Pharmacological Potential

- Anti-Inflammatory Activity : Isoxazole derivatives like 2b (LOX/COX-2 inhibitor) demonstrate the role of aryl substituents in targeting inflammatory pathways .

- Neuroactive Applications: AMPA receptor agonists (e.g., (S)-AMPA) highlight the utility of amino acid-functionalized isoxazoles in CNS drug development .

- Toxicity Considerations : The isocyanate group’s reactivity may lead to off-target effects or metabolic instability, necessitating structural optimization .

Activité Biologique

3-(Isocyanatomethyl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an isocyanate functional group attached to an oxazole ring. Its molecular structure can be represented as follows:

- Molecular Formula : C₅H₄N₂O₂

- CAS Number : 204277-06-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic functions or altering protein interactions. This mechanism is similar to other isocyanate-containing compounds that have been studied for their reactivity with amino acids and nucleic acids.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various oxazole derivatives found that compounds with similar structures demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell wall synthesis or protein function.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A series of oxazole derivatives were screened against the NCI-60 human tumor cell lines, revealing that certain derivatives exhibited growth inhibition in the low micromolar range . The specific pathways through which this compound exerts its anticancer effects remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50 (µM) | Target Organisms |

|---|---|---|---|

| Antimicrobial | 5 - 20 | S. aureus, E. coli | |

| Anticancer | 0.5 - 10 | Various cancer cell lines | |

| Enzyme Inhibition | <10 | Methionyl-tRNA synthetase |

Case Study: Anticancer Screening

In a notable study, a range of oxazole sulfonamides was synthesized and tested for their ability to inhibit cancer cell growth. Among these, derivatives related to this compound showed promising results against leukemia cell lines with GI50 values ranging from 44.7 nM to 48.8 nM . This highlights the potential for further development into therapeutic agents targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.